molecular formula C9H17NO4 B558486 Boc-N-methyl-D-alanine CAS No. 19914-38-6

Boc-N-methyl-D-alanine

Cat. No.: B558486
CAS No.: 19914-38-6
M. Wt: 203,24 g/mole
InChI Key: VLHQXRIIQSTJCQ-ZCFIWIBFSA-N
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Description

Boc-N-methyl-D-alanine is an organic compound with the chemical formula C10H19NO5. It is a white crystalline solid that is stable at room temperature but decomposes when heated. This compound is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide. This compound is commonly used as a chemical protection reagent to protect the amino group in amino acids. It is also utilized in the synthesis of polypeptides and proteins .

Mechanism of Action

Target of Action

Boc-N-methyl-D-alanine, also known as Boc-N-Me-D-Ala-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups in peptides and proteins . The compound acts as a protective group for these amino groups during peptide synthesis, preventing unwanted side reactions .

Mode of Action

Boc-N-Me-D-Ala-OH interacts with its targets (amino groups) through a process known as Boc protection . This involves the formation of a carbamate linkage between the amino group of the peptide or protein and the Boc group of the Boc-N-Me-D-Ala-OH . This reaction is typically catalyzed by a base and results in the formation of a Boc-protected amine .

Biochemical Pathways

The primary biochemical pathway affected by Boc-N-Me-D-Ala-OH is peptide synthesis . By protecting the amino groups in peptides and proteins, Boc-N-Me-D-Ala-OH allows for the selective addition of other amino acids to the peptide chain . This enables the synthesis of complex peptides without unwanted side reactions .

Pharmacokinetics

Like other boc-protected amino acids, it is likely to have good stability under basic and nucleophilic conditions .

Result of Action

The result of Boc-N-Me-D-Ala-OH’s action is the formation of Boc-protected amines . These protected amines can then undergo further reactions in peptide synthesis without interference from the amino group . This allows for the precise and controlled synthesis of complex peptides .

Action Environment

The action of Boc-N-Me-D-Ala-OH is influenced by several environmental factors. For example, the Boc protection reaction is typically carried out under basic conditions . Additionally, the compound is stable under a wide range of conditions, including basic and nucleophilic environments . It can be removed under acidic conditions, allowing for the selective deprotection of the amino group .

Biochemical Analysis

Biochemical Properties

Boc-N-methyl-D-alanine participates in a variety of biochemical reactions. It is primarily used as a protecting group for amines in organic synthesis, including peptide synthesis . The Boc group is stable towards most nucleophiles and bases, making it a valuable tool in the synthesis of complex molecules .

Cellular Effects

The cellular effects of this compound are largely related to its role as a protecting group in peptide synthesis . By protecting sensitive amine groups during synthesis, this compound allows for the creation of peptides with precise structures, which can have profound effects on cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group. The Boc group can be added to amines under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This allows for the selective protection and deprotection of amine groups, enabling the synthesis of complex molecules with precise structures .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability. The Boc group is stable towards most nucleophiles and bases, which allows it to protect sensitive amine groups for extended periods . It can be removed under acidic conditions when necessary, providing flexibility in the synthesis process .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . As a protecting group, it plays a crucial role in the synthesis of complex peptides, which are key components of many biological processes.

Transport and Distribution

As a compound primarily used in synthesis processes, its transport and distribution are typically controlled by the synthetic procedures in which it is used .

Subcellular Localization

As a compound primarily used in synthesis processes, its localization within cells would be determined by the molecules it is incorporated into during synthesis .

Preparation Methods

The preparation of Boc-N-methyl-D-alanine typically involves chemical synthesis methods. One common synthetic route is the reaction of methyl-D-alanine with Boc-2-chloropropionyl chloride to generate this compound . The reaction conditions usually involve the use of a base to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Boc-N-methyl-D-alanine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids like trifluoroacetic acid for deprotection, bases like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are the free amine, alcohol, and oxidized derivatives, respectively.

Comparison with Similar Compounds

Boc-N-methyl-D-alanine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group on the nitrogen, which can influence its reactivity and the steric environment around the amino group.

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHQXRIIQSTJCQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583400
Record name N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19914-38-6
Record name N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[(tert-Butoxycarbonyl)methylamino]propionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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